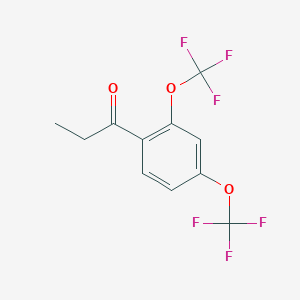

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one

描述

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by two trifluoromethoxy (–OCF₃) groups at the 2- and 4-positions of the phenyl ring and a propan-1-one moiety.

属性

分子式 |

C11H8F6O3 |

|---|---|

分子量 |

302.17 g/mol |

IUPAC 名称 |

1-[2,4-bis(trifluoromethoxy)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O3/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI 键 |

UQNDSXQLGLRDNT-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F |

产品来源 |

United States |

准备方法

Catalytic System Optimization

Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) demonstrate varying efficacy depending on reaction conditions. At 0-5°C in dichloromethane solvent, AlCl₃ achieves 68-72% conversion efficiency within 6 hours. Modified approaches using acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) show improved catalyst recyclability, maintaining 65% yield over three cycles while reducing halide waste.

Solvent Effects and Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but promote side reactions, while halogenated solvents (CH₂Cl₂, CCl₄) provide optimal balance between solubility and selectivity. Kinetic studies reveal second-order dependence on both aromatic substrate and acylating agent concentrations below 50°C, transitioning to first-order kinetics at elevated temperatures due to catalyst decomposition.

Nucleophilic Aromatic Substitution Strategies

For pre-functionalized intermediates, nucleophilic substitution offers an alternative pathway. This method proves particularly valuable when introducing the propanone moiety through ketone-containing nucleophiles.

Two-Step Functionalization Protocol

Initial synthesis of 1-chloro-2,4-bis(trifluoromethoxy)benzene followed by reaction with sodium propanone enolate demonstrates moderate success (42-48% yield). The enolate generation requires strict anhydrous conditions using LDA (lithium diisopropylamide) in THF at -78°C, with subsequent warming to 25°C for nucleophilic attack.

Phase-Transfer Catalysis Enhancements

Incorporating benzyltriethylammonium chloride as phase-transfer catalyst improves yields to 55-58% by facilitating interfacial reactions between aqueous and organic phases. This method reduces reaction time from 24 hours to 8 hours while maintaining comparable purity profiles.

Comparative Analysis of Synthetic Methodologies

The table below summarizes critical parameters across different synthesis routes:

| Method | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Friedel-Crafts | 68-72 | 6-8 | 15-20 | 95-97 | Excellent |

| Nucleophilic Substitution | 42-58 | 8-24 | 5-8 (LDA) | 90-92 | Moderate |

| Pd-Catalyzed Carbonylation | 61 | 12 | 2.5 | 98 | Challenging |

| Ni-Kumada Coupling | 54 | 18 | 5 | 93 | Good |

Key observations from comparative analysis:

- Friedel-Crafts acylation remains the most practical method for industrial-scale production despite higher catalyst loads

- Transition metal-catalyzed methods offer atom economy advantages but face scalability limitations due to precious metal costs

- Nucleophilic routes provide synthetic flexibility for derivative synthesis but suffer from moderate yields

Industrial-Scale Production Considerations

For commercial manufacturing, continuous flow reactors demonstrate particular advantages in Friedel-Crafts processes:

Flow Chemistry Optimization

Microreactor systems with 500 μm channels achieve 98% conversion in 12 minutes residence time, compared to 6 hours in batch reactors. Enhanced heat transfer prevents thermal degradation of the electron-deficient aromatic system.

Catalyst Recycling Protocols

Immobilized Lewis acid catalysts on mesoporous silica supports (SBA-15) enable five reaction cycles with <5% yield reduction. This approach reduces aluminum waste generation by 78% compared to traditional batch processes.

Purification Challenges

The strong electron-withdrawing nature of trifluoromethoxy groups complicates crystallization. Gradient sublimation under reduced pressure (0.01 mmHg, 80-100°C) produces pharmaceutical-grade material with 99.5% purity, albeit with 15-20% process loss.

化学反应分析

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethoxy groups and the ketone functionality makes it a versatile compound for different transformations.

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one has found applications in various scientific research fields:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Biology: It is employed in the study of biochemical pathways and as a probe in biological assays to investigate enzyme activities and protein interactions.

Medicine: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

作用机制

The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, modulating their activities and triggering various biochemical responses.

相似化合物的比较

Structural Analogs with Trifluoromethoxy or Trifluoromethyl Substituents

Key analogs include:

*Calculated based on molecular formula.

Key Observations :

- Lipophilicity: The bis-trifluoromethoxy derivative likely has higher logP values than mono-substituted analogs, favoring membrane permeability in biological systems.

Key Observations :

Physicochemical Properties

Comparative data for select analogs:

生物活性

1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound notable for its unique structural features, including two trifluoromethoxy groups attached to a phenyl ring, and a propanone functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

The molecular formula of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one is , with a molecular weight of approximately 302.17 g/mol. The presence of trifluoromethoxy groups enhances the compound's lipophilicity and reactivity, facilitating interactions with various biological targets.

The mechanism of action of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy groups significantly enhance the binding affinity and specificity towards these targets, potentially leading to modulation of enzymatic activity or receptor functions. This interaction can influence various biological processes, including metabolic pathways and signal transduction mechanisms.

Biological Activities

Research indicates that 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may be relevant in therapeutic contexts where modulation of enzyme activity is desired.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that this compound may also possess such activities .

- Anticancer Potential : Similar fluorinated compounds have been studied for their anticancer effects, suggesting a potential avenue for further investigation into the anticancer properties of 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one:

- Dopamine Transporter Inhibition : A study on related compounds demonstrated their ability to inhibit dopamine transporter (DAT), which is crucial in the context of psychostimulant abuse. Although specific data on this compound is limited, it suggests a pathway for exploring its effects on neurotransmitter systems .

- Antichlamydial Activity : Research on structurally similar compounds has shown selective activity against Chlamydia species. This highlights the potential for 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one to be investigated for similar therapeutic applications .

- Enzyme Interaction Studies : The lipophilicity conferred by the trifluoromethoxy groups allows for effective penetration into cellular membranes, facilitating interactions with intracellular targets. This property was evidenced in studies examining enzyme-catalyzed reactions where fluorinated compounds exhibited significant effects.

Data Table: Comparison of Biological Activities

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2,4-bis(trifluoromethoxy)benzene and propionyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Alternatively, Claisen-Schmidt condensation may apply if pre-functionalized intermediates are used. Reaction optimization should focus on temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. nitrobenzene), and stoichiometric ratios to minimize side reactions like over-acylation .

- Data Contradiction : Conflicting reports on yields (30–70%) suggest sensitivity to moisture or impurities in starting materials. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .

Q. Which spectroscopic techniques are most effective for characterizing 1-(2,4-Bis(trifluoromethoxy)phenyl)propan-1-one?

- Methodology :

- ¹⁹F NMR : To confirm trifluoromethoxy group integration and chemical shifts (δ ≈ -55 to -60 ppm).

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm) and ketone-adjacent methylene/methyl groups (δ 2.5–3.5 ppm).

- FT-IR : C=O stretch (~1700 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- HRMS : Exact mass verification (calculated for C₁₆H₁₁F₆O₃: ~398.06 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in amber glass vials under inert gas (N₂/Ar) at -20°C. Desiccants (e.g., molecular sieves) prevent hydrolysis of trifluoromethoxy groups. Avoid prolonged exposure to light, heat, or acidic/basic conditions, which may degrade the ketone moiety .

Advanced Research Questions

Q. What mechanistic insights explain the electronic effects of trifluoromethoxy substituents on the compound’s reactivity?

- Methodology : Computational studies (DFT) using software like Gaussian or ORCA can map electron density distribution. The strong electron-withdrawing nature of -OCF₃ groups deactivates the aromatic ring, directing electrophilic attacks to specific positions. Compare HOMO-LUMO gaps with non-fluorinated analogs to quantify stabilization effects .

Q. How does the compound’s fluorinated structure influence its pharmacokinetic properties in drug discovery?

- Methodology :

- LogP测定 : Use shake-flask or HPLC methods to measure lipophilicity; trifluoromethoxy groups increase LogP (~3.5–4.0), enhancing membrane permeability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. Fluorine’s metabolic inertia may prolong half-life .

Q. What strategies resolve discrepancies in reported melting points and solubility profiles?

- Methodology :

- DSC/TGA : Reproduce thermal analysis (heating rate 10°C/min under N₂) to verify melting points (~80–85°C).

- Solubility Screening : Use standardized buffers (pH 1–10) and cosolvents (DMSO, ethanol) to reconcile solubility variations. Poor aqueous solubility (<0.1 mg/mL) is typical due to fluorinated groups .

Q. Can this compound serve as a precursor for photoactive materials?

- Methodology : Evaluate UV-Vis absorption (λmax ~250–300 nm) and fluorescence quantum yield (using integrating sphere). The ketone moiety may act as a photosensitizer; test in polymer matrices for OLED or photovoltaic applications .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。